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molecular formula C6H9ClO3 B1322464 Oxan-4-yl carbonochloridate CAS No. 89641-80-5

Oxan-4-yl carbonochloridate

Cat. No. B1322464
M. Wt: 164.59 g/mol
InChI Key: LXPXWKCKQMBYBS-UHFFFAOYSA-N
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Patent
US08449911B2

Procedure details

To a solution of bis(trichloromethyl) carbonate (2.97 g) in tetrahydrofuran (40 mL) was added dropwise a solution of pyridine (2.43 mL) in tetrahydrofuran (10 mL) under ice-cooling. The solution was stirred for 10 minutes under ice-cooling, and a solution of tetrahydropyran-4-ol (1.91 g) in tetrahydrofuran (20 mL) was slowly added dropwise. After stirring at room temperature for 2 hrs, the solution was concentrated under reduced pressure, and to the residue were added ethyl acetate (50 mL) and water (50 mL). The ethyl acetate layer was separated, and washed with 0.2 N hydrochloric acid (20 mL), and saturated saline (50 m), followed by drying over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to give tetrahydropyran-4-yl chlorocarbonate (1.53 g). To a mixture of tert-butyl 2-hydroxyethyl(methyl)carbamate (1.40 g) obtained in Reference Synthetic Example 1 and tetrahydrofuran (20 mL) was added pyridine (0.78 mL), and a solution of tetrahydropyran-4-yl chlorocarbonate (1.53 g) obtained above in tetrahydrofuran (10 mL) was added dropwise thereto, followed by stirring at room temperature overnight. The reaction solution was concentrated under reduced pressure, and to the residue was added water (50 mL), and extracted with ethyl acetate (50 mL). The extract was washed with 5% aqueous solution of citric acid (50 mL), and saturated saline (50 mL), and dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (elute with ethyl acetate hexane=4:1, then 3:2). The obtained colorless oil (2.03 g) was dissolved in diethyl ether (2 mL), and added 4N hydrogen chloride-ethyl acetate solution (5 mL). After stirring at room temperature for 30 minutes, diethyl ether (10 mL) was added, followed by stirring overnight. The depositting solid was collected by filtration, and dried under reduced pressure to give title compound as white solid (1.20 g).
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
2.43 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)(OC(Cl)(Cl)Cl)[O:2][C:3](Cl)(Cl)[Cl:4].N1C=CC=CC=1.[O:19]1[CH2:24][CH2:23][CH:22]([OH:25])[CH2:21][CH2:20]1>O1CCCC1>[C:3]([Cl:4])(=[O:2])[O:25][CH:22]1[CH2:23][CH2:24][O:19][CH2:20][CH2:21]1

Inputs

Step One
Name
Quantity
2.97 g
Type
reactant
Smiles
C(OC(Cl)(Cl)Cl)(OC(Cl)(Cl)Cl)=O
Name
Quantity
2.43 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.91 g
Type
reactant
Smiles
O1CCC(CC1)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 10 minutes under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 2 hrs
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue were added ethyl acetate (50 mL) and water (50 mL)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
WASH
Type
WASH
Details
washed with 0.2 N hydrochloric acid (20 mL), and saturated saline (50 m)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(OC1CCOCC1)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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